Asaraldehyde (Standard)

Inflammation COX-2 Inhibition Drug Discovery

Choose Asaraldehyde (2,4,5-Trimethoxybenzaldehyde) for its unique 2,4,5-trimethoxy substitution pattern—critical for selective COX-2 inhibition (17.68-fold over COX-1), a feature absent in generic benzaldehydes and vanillin. Validated in 3T3-L1 adipogenesis/osteogenesis via ERK/p38 MAPK modulation and Candida hyphal inhibition at sub-MIC levels. Ideal benchmark reference for anti-inflammatory drug discovery; serves as a core scaffold for phytotoxic and agrochemical lead synthesis. Guaranteed ≥98% purity; research-grade, not for human use. Order now to accelerate your preclinical studies.

Molecular Formula C10H12O4
Molecular Weight 196.2 g/mol
CAS No. 14374-62-0
Cat. No. B179766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsaraldehyde (Standard)
CAS14374-62-0
Synonyms2,4,5-trimethoxybenzaldehyde
TMBZ
Molecular FormulaC10H12O4
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C=O)OC)OC
InChIInChI=1S/C10H12O4/c1-12-8-5-10(14-3)9(13-2)4-7(8)6-11/h4-6H,1-3H3
InChIKeyIAJBQAYHSQIQRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 72° F (NTP, 1992)
Soluble in water, ethyl ether, chloroform, ligroin
In water, 2,700 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Asaraldehyde (CAS 14374-62-0) Scientific Baseline: COX-2 Selective Inhibitor and Multifunctional Natural Benzaldehyde


Asaraldehyde (2,4,5-Trimethoxybenzaldehyde; CAS 14374-62-0), a naturally occurring benzoyl derivative, is isolated from Daucus carota (carrot) seeds and Acorus species [1]. It is established as a selective cyclooxygenase-2 (COX-2) inhibitor [2] and is also documented for its anti-adipogenic, osteogenic, and anti-Candida activities [3][4][5].

Asaraldehyde (CAS 14374-62-0) Critical Differentiation: Why Benzaldehyde or Vanillin Cannot Be Substituted for Research


Substituting Asaraldehyde with generic benzaldehydes (e.g., unsubstituted benzaldehyde) or monomethoxylated analogs (e.g., vanillin) will lead to divergent biological outcomes. The specific 2,4,5-trimethoxy substitution pattern on the benzaldehyde core is critical for its unique COX-2 selectivity profile, which is absent in simpler analogs [1]. Furthermore, structural isomers like 3,4,5-trimethoxybenzaldehyde exhibit significantly reduced or distinct anti-fungal and anti-inflammatory activities [2]. For applications in adipogenesis or osteogenesis research, the precise molecular geometry governs its interaction with key signaling pathways like ERK/p38 MAPK, a feature not shared by its close chemical relatives [3].

Quantitative Evidence Guide for Asaraldehyde (14374-62-0) Differentiation in Research and Industrial Applications


Superior COX-2 Selectivity (17-Fold) Over COX-1 vs. Commercial NSAIDs for Anti-Inflammatory Research

Asaraldehyde demonstrates a 17.68-fold selectivity for COX-2 over COX-1 at 100 µg/mL, a key advantage over non-selective NSAIDs like Ibuprofen (COX-2/COX-1 ratio 0.92) and Aspirin (ratio 0.24) [1][2]. While less potent than prescription NSAIDs, its selectivity profile is closer to Celebrex (ratio 16) but from a natural source scaffold [1].

Inflammation COX-2 Inhibition Drug Discovery Selectivity

Effective Anti-Candida Activity with Biofilm Inhibition vs. Structural Isomers for Antifungal Research

Asaraldehyde exhibits significant anti-Candida activity (MIC 0.25 mg/mL, MFC 0.5 mg/mL), and crucially inhibits hyphal transition at sub-MIC concentrations (MIC/2 and MIC/4) [1]. This activity profile is distinct from its structural isomer 3,4,5-trimethoxybenzaldehyde, which showed different anti-Candida and biofilm effects in the same study [1].

Antifungal Candida albicans Biofilm Natural Products

Potent Suppression of Adipogenesis and Promotion of Lipolysis vs. Untreated Controls for Obesity Research

At 100 µg/mL, Asaraldehyde significantly inhibits adipogenesis in 3T3-L1 cells, as evidenced by reduced lipid droplet formation and down-regulation of key adipogenic transcription factors (C/EBPα, β, δ; PPARγ) [1]. In fully differentiated adipocytes, a 72-hour treatment significantly decreases lipid accumulation by increasing triglyceride hydrolysis [1].

Obesity Adipogenesis Lipolysis Metabolic Research

Enhancement of Osteogenic Differentiation via ERK/p38 MAPK Pathway in Periodontal Stem Cells

Asaraldehyde promotes the osteogenic differentiation of human periodontal ligament stem cells (hPDLSCs) by activating the p38/ERK MAPK signaling pathway, as evidenced by increased mRNA expression of osteoblast-specific markers and enhanced mineralization after 21 days [1].

Bone Regeneration Periodontal Research Stem Cell Differentiation Osteogenesis

Phytotoxic Activity and Herbicide Prototype Potential vs. Commercial Nematicides

Asaraldehyde serves as an effective prototype for developing novel herbicides, with its synthetic chalcone derivatives demonstrating potent nematicidal activity [1][2]. One derivative, (2E)-1-(4'-nitrophenyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one, exhibited an LC50 of 171 µg/mL against Meloidogyne exigua, outperforming the commercial nematicide carbofuran (LC50 260 µg/mL) [2].

Agrochemical Herbicide Discovery Phytotoxicity Nematicide

Best Research and Industrial Application Scenarios for Asaraldehyde (14374-62-0)


Inflammation and Analgesic Drug Discovery: COX-2 Selectivity Studies

Use Asaraldehyde as a selective COX-2 inhibitor reference compound to benchmark the selectivity profile of novel anti-inflammatory candidates. Its 17.68-fold selectivity over COX-1 provides a natural product-derived comparator against synthetic NSAIDs like Celecoxib (ratio 16) and Rofecoxib (ratio 75) [1].

Metabolic Research: Anti-Obesity Agent Screening

Employ Asaraldehyde in 3T3-L1 cell models to study mechanisms of adipogenesis inhibition and lipolysis promotion. Its dual action on preadipocyte differentiation and mature adipocyte lipid hydrolysis makes it a valuable tool for uncovering new pathways in obesity research [2].

Antifungal Research: Anti-Candida and Anti-Biofilm Studies

Incorporate Asaraldehyde into antifungal susceptibility and virulence studies against Candida species. Its ability to inhibit hyphal transition at sub-MIC levels (MIC/2 and MIC/4) is particularly useful for investigating anti-virulence strategies and biofilm disruption [3].

Agrochemical Development: Herbicide and Nematicide Prototyping

Utilize Asaraldehyde as a core scaffold for synthesizing novel phytotoxic compounds. Its demonstrated role as a prototype for herbicides and the improved potency of its chalcone derivatives over commercial nematicides position it as a strategic building block in agrochemical innovation [4][5].

Technical Documentation Hub

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